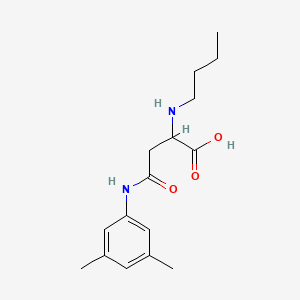

![molecular formula C27H32N4O3S B2838833 5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898345-68-1](/img/structure/B2838833.png)

5-((4-Benzylpiperidin-1-yl)(3,4-dimethoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Activities

Several studies have synthesized novel derivatives of 1,2,4-triazole and evaluated their antimicrobial activities. For instance, Bektaş et al. (2007) synthesized a series of 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives and found that some compounds exhibited good or moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Idrees et al. (2019) reported the synthesis of novel 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties, demonstrating promising antimicrobial activities when compared to the standard drug Chloramphenicol (Idrees et al., 2019).

Molecular Docking Studies

Karayel's research (2021) involved detailed tautomeric properties, conformations, and molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole as EGFR inhibitors, highlighting their potential anti-cancer properties. The study found that these compounds showed significant binding affinities in the EGFR binding pocket, suggesting their potential as anti-cancer agents (Karayel, 2021).

Physicochemical Properties and Antioxidant Activity

Yüksek et al. (2015) synthesized a series of 3-alkyl(aryl)-4-[4-(4-methylbenzoxy)benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-one compounds and analyzed their in vitro antioxidant activities, comparing them to standard antioxidants. The study also investigated the compounds' physicochemical properties, including their lipophilicity and kinetic parameters of thermal degradation, offering insights into their stability and reactivity (Yüksek et al., 2015).

Molecular Stabilities and Conformational Analyses

The research by Karayel also included an analysis of the molecular stabilities and conformational aspects of benzimidazole derivatives, contributing to the understanding of their structural properties and interactions at the molecular level. These insights are crucial for further optimization and development of these compounds as therapeutic agents (Karayel, 2021).

Mecanismo De Acción

Target of Action

The primary target of this compound is the monoamine receptors , specifically those involved in the release of dopamine and serotonin . It is most efficacious as a releaser of norepinephrine .

Mode of Action

The compound acts as a monoamine releasing agent with a 20- to 48-fold selectivity for releasing dopamine versus serotonin . It also functions as a monoamine oxidase inhibitor (MAOI) with preference for MAO-A .

Biochemical Pathways

The compound’s interaction with monoamine receptors leads to an increase in the release of neurotransmitters like dopamine, serotonin, and norepinephrine . This can affect various biochemical pathways, particularly those involved in mood regulation, reward response, and the stress response.

Propiedades

IUPAC Name |

5-[(4-benzylpiperidin-1-yl)-(3,4-dimethoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N4O3S/c1-4-23-28-27-31(29-23)26(32)25(35-27)24(20-10-11-21(33-2)22(17-20)34-3)30-14-12-19(13-15-30)16-18-8-6-5-7-9-18/h5-11,17,19,24,32H,4,12-16H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYAUZFEEADJIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)OC)OC)N4CCC(CC4)CC5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride](/img/no-structure.png)

![4-Phenoxy-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2838755.png)

![3-[3-[Methyl(pyridin-4-ylmethyl)amino]azetidin-1-yl]pyrazine-2-carbonitrile](/img/structure/B2838762.png)

![1-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2838763.png)

![3-Benzoyl-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2838765.png)

![Imidazo[1,2-a]pyridin-6-ylmethanamine dihydrochloride](/img/structure/B2838766.png)

![3-(2-Fluorophenyl)-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)propanamide](/img/structure/B2838773.png)